molecular formula C21H28N6O5P- B12327689 Tenofovir alafenamide (RRR) diasteroisomer

Tenofovir alafenamide (RRR) diasteroisomer

Cat. No.: B12327689
M. Wt: 475.5 g/mol
InChI Key: BVZYQYXOCSRTBF-NXPZBQOESA-M
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Description

Tenofovir alafenamide (RRR) diastereoisomer is a stereoisomer of tenofovir alafenamide, a nucleotide reverse transcriptase inhibitor. It is primarily used as a prodrug for tenofovir, which is effective against human immunodeficiency virus (HIV) and hepatitis B virus (HBV). The diastereoisomeric form of tenofovir alafenamide is significant due to its enhanced stability and bioavailability compared to other forms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of tenofovir alafenamide (RRR) diastereoisomer involves several steps:

Industrial Production Methods

Industrial production methods focus on optimizing yield and purity. The process typically involves:

Chemical Reactions Analysis

Types of Reactions

Tenofovir alafenamide (RRR) diastereoisomer undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

Tenofovir alafenamide (RRR) diastereoisomer exerts its effects through the following mechanisms:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tenofovir alafenamide (RRR) diastereoisomer is unique due to its:

Properties

Molecular Formula

C21H28N6O5P-

Molecular Weight

475.5 g/mol

IUPAC Name

(2R)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]-propan-2-ylamino]propanoate

InChI

InChI=1S/C21H29N6O5P/c1-14(2)27(16(4)21(28)29)33(30,32-17-8-6-5-7-9-17)13-31-15(3)10-26-12-25-18-19(22)23-11-24-20(18)26/h5-9,11-12,14-16H,10,13H2,1-4H3,(H,28,29)(H2,22,23,24)/p-1/t15-,16-,33?/m1/s1

InChI Key

BVZYQYXOCSRTBF-NXPZBQOESA-M

Isomeric SMILES

C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(N([C@H](C)C(=O)[O-])C(C)C)OC3=CC=CC=C3

Canonical SMILES

CC(C)N(C(C)C(=O)[O-])P(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3

Origin of Product

United States

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